molecular formula C9H9IN2O B11843446 3-Iodo-7-methoxy-1-methyl-1H-indazole

3-Iodo-7-methoxy-1-methyl-1H-indazole

Katalognummer: B11843446
Molekulargewicht: 288.08 g/mol
InChI-Schlüssel: VNUGIXFXNZMVCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-7-methoxy-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methoxy-1-methyl-1H-indazole typically involves the iodination of 7-methoxy-1-methyl-1H-indazole. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification is typically done through recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 3-amino-7-methoxy-1-methyl-1H-indazole.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Deiodinated compounds.

Wissenschaftliche Forschungsanwendungen

3-Iodo-7-methoxy-1-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Iodo-7-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets such as enzymes or receptors. The iodine atom can form halogen bonds with target proteins, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

    3-Iodo-1H-indazole: Lacks the methoxy and methyl groups, making it less lipophilic.

    7-Methoxy-1-methyl-1H-indazole: Lacks the iodine atom, reducing its reactivity.

    3-Iodo-7-nitro-1H-indazole: Contains a nitro group instead of a methoxy group, altering its electronic properties.

Uniqueness: 3-Iodo-7-methoxy-1-methyl-1H-indazole is unique due to the combination of iodine, methoxy, and methyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H9IN2O

Molekulargewicht

288.08 g/mol

IUPAC-Name

3-iodo-7-methoxy-1-methylindazole

InChI

InChI=1S/C9H9IN2O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3

InChI-Schlüssel

VNUGIXFXNZMVCT-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC=C2OC)C(=N1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.